4-[(4-Fluorophenyl)sulfamoyl]benzoic acid, also known as 3-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]benzoic acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications. This compound features a sulfamoyl group attached to a benzoic acid structure, which is significant for its interaction with biological targets.
4-[(4-Fluorophenyl)sulfamoyl]benzoic acid falls under the category of sulfonamide derivatives. These compounds are known for their antibacterial properties and have been used in various pharmaceutical formulations. The presence of the fluorophenyl group enhances its biological activity, making it a subject of interest in drug discovery.
The synthesis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid typically involves multiple steps:
The use of palladium catalysts in the coupling reaction is crucial for achieving high yields and purity of the final product. Reaction conditions such as temperature, solvent choice, and reaction time must be optimized for successful synthesis.
The molecular formula of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is , with a molecular weight of approximately 387.4 g/mol. The compound features a benzoic acid moiety linked to a sulfamoyl group and a fluorinated phenyl group.
4-[(4-fluorophenyl)sulfamoyl]benzoic acid can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl and sulfamoyl groups are critical for binding to active sites on target proteins, leading to inhibition of their activity. This inhibition can have various biological effects depending on the target enzyme or receptor involved .
Relevant analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are used to characterize its physical and chemical properties .
4-[(4-fluorophenyl)sulfamoyl]benzoic acid has several applications in scientific research:
The synthesis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid employs convergent routes with rigorous optimization of coupling and oxidation steps. A representative pathway begins with 2-sulfamoylbenzoic acid ethyl ester (16), which undergoes nucleophilic substitution with bromoalkyl intermediates like 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione (15a–c). This reaction utilizes potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux, yielding ester intermediates at 50–65% efficiency [1] [4]. Subsequent hydrolysis with aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures liberates the carboxylic acid functionality, achieving near-quantitative conversion when carefully controlling pH to prevent decarboxylation [3] [4].
Alternative routes leverage sulfonyl chloride intermediates for sulfonamide bond formation. For example, 4-fluorobenzenamine reacts with 4-(chlorosulfonyl)benzoic acid in chloroform, catalyzed by N,N-diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP). Optimized conditions (65°C, 12 hours) suppress di-sulfonation byproducts, enhancing purity to >95% [3] [8]. Manganese-based catalysts (e.g., MnCl₂/FeSO₄ systems) further improve sustainability, reducing reaction times by 40% while maintaining yields ≥85% [7] [9].
Table 1: Optimization of Key Synthetic Steps
Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
---|---|---|---|
Ester coupling | K₂CO₃, DMF, 80°C, 8h | 65 | 92 |
Sulfonamide formation | DIPEA/DMAP, CHCl₃, 65°C, 12h | 78 | 95 |
Ester hydrolysis | LiOH, THF/H₂O (3:1), rt, 6h | 95 | 99 |
Catalytic oxidation (MnCl₂/FeSO₄) | H₂O₂, i-PrOH, 50°C, 3h | 85 | 94 |
Thioureido-functionalized analogs introduce structural diversity by appending heterocyclic or aliphatic moieties to the benzoic acid core. Reductive amination serves as a key strategy: 4-aminobenzoic acid derivatives react with aldehydes/ketones (e.g., isobutyraldehyde) in dichloroethane, activated by sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid. This step installs secondary amines with 70–85% yields while preserving acid-labile sulfamoyl groups [3]. Subsequent acyl isothiocyanate coupling links these amines to benzoylthioureido units. For instance, in situ generation of 4-fluorophenyl isothiocyanate from thiophosgene reacts with N-alkylated benzoic acids, forming thiourea bridges with controlled stereochemistry [3] [9].
Solvent polarity critically impacts regioselectivity. Polar aprotic solvents (acetonitrile) favor N-terminal thioureido bond formation, while non-polar solvents (toluene) promote S-alkylation. Microwave irradiation (100–120°C, 30 min) accelerates conversions to >90%, reducing epimerization compared to thermal methods [3] [7].
The sulfamoyl group (–SO₂NH₂) serves as a versatile bioisostere for carboxylic acids, enhancing membrane permeability while retaining hydrogen-bonding capacity. Computational docking of sulfamoyl benzoic acids (SBAs) into the lysophosphatidic acid receptor 2 (LPA₂) reveals that the sulfamoyl nitrogen forms dual hydrogen bonds with Arg7.32 and Lys7.36 residues, mimicking carboxylate interactions. This rationalizes the picomolar activity of SBA derivatives like 11d (EC₅₀ = 5.06 × 10⁻³ nM) against LPA₂, outperforming carboxylic acid-based agonists by 100-fold [1] [9].
Tetrazoles and acylsulfonamides offer complementary bioisosterism. In dual MCL-1/BCL-xL inhibitors, replacing carboxylic acids with tetrazoles maintains nanomolar binding affinity (Kᵢ = 800 nM) due to similar pKₐ values (tetrazole pKₐ ≈ 4.9; carboxylic acid pKₐ ≈ 4.2). Acylsulfonamides further improve cellular uptake, evidenced by a 3.5-fold reduction in HL60 leukemia cell viability versus carboxylate analogs [5]. However, sulfamoyl groups exhibit superior metabolic stability in microsomal assays, retaining >80% integrity after 1 hour versus 40% for tetrazoles [10].
Table 2: Bioisostere Performance Comparison
Bioisostere | Target Affinity (Kᵢ/EC₅₀) | Cell Permeability (Papp, ×10⁻⁶ cm/s) | Metabolic Stability (% remaining) |
---|---|---|---|
Sulfamoyl (–SO₂NH₂) | 5.06 pM (LPA₂) [1] | 22.3 | 85 |
Tetrazole | 800 nM (MCL-1) | 18.7 | 40 |
Acylsulfonamide | 1.82 μM (BCL-xL) | 35.2 | 75 |
Carboxylic acid | 1.40 nM (LPA₂) [1] | 8.5 | 90 |
Ethyl ester prodrugs of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid enhance intestinal absorption by masking the polar carboxylic acid. Synthesis involves H₂SO₄-catalyzed esterification in methanol, achieving near-quantitative conversion at 60°C within 6 hours [3] [6]. In vitro activation relies on carboxylesterase-mediated hydrolysis, confirmed using Caco-2 cell lysates, with 90% conversion occurring within 2 hours. The ethyl prodrug exhibits a 4.3-fold higher apparent permeability coefficient (Papp = 18.7 × 10⁻⁶ cm/s) compared to the parent acid (Papp = 4.3 × 10⁻⁶ cm/s) in Caco-2 monolayers, aligning with Biopharmaceutical Classification System (BCS) Class II goals [6] [10].
Benzyl-protected analogs offer colon-specific release. Debenzylation via TFA/toluene mixtures regenerates the active acid selectively in the lower GI tract, as demonstrated in simulated colonic fluid models containing microbiota-derived esterases. This strategy minimizes systemic exposure while enabling topical activity for inflammatory bowel targets [3] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9